molecular formula C19H17FN4O2 B2497991 5-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1008237-85-1

5-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2497991
CAS RN: 1008237-85-1
M. Wt: 352.369
InChI Key: YCENAKLSGQJLSJ-UHFFFAOYSA-N
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Description

Triazole derivatives are a class of heterocyclic compounds that have attracted significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The focus on triazole derivatives, such as the specified compound, is due to their structural uniqueness and versatility in chemical reactions.

Synthesis Analysis

Several studies have developed synthetic methods for triazole derivatives, emphasizing environmentally friendly approaches. For example, a one-pot condensation method under solvent-free conditions has been developed for synthesizing dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones, demonstrating the efficiency and green chemistry principles in triazole synthesis (Karami, Farahi, & Banaki, 2015).

Molecular Structure Analysis

The molecular structure of triazole derivatives reveals significant insights into their chemical behavior. X-ray diffraction techniques have been extensively used to determine the crystal structures, showcasing the importance of intramolecular hydrogen bonding and π-π interactions in stabilizing these structures. For instance, a detailed structure of a triazole derivative showing dihedral angles between the benzene rings and triazole ring has been reported, highlighting the spatial arrangement critical for its reactivity and interaction (Fun et al., 2009).

Scientific Research Applications

Molecular Interactions and Assembly

Research on triazole derivatives like ethyl 2-triazolyl-2-oxoacetate compounds has revealed insights into their ability to form self-assembled structures through π-hole tetrel bonding interactions. These interactions were analyzed using Hirshfeld surface analysis, Density Functional Theory (DFT) calculations, and Bader's theory of atoms in molecules. The studies highlight the influence of substituents on the nucleophilic/electrophilic nature of specific groups, affecting the interaction energy of tetrel bonds (Ahmed et al., 2020).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of triazole derivatives. For instance, synthetic efforts have produced fluorescent 4,5-dihydro-3H-1,2,4-triazole-3,5-diones with potential applications in fluorescence analysis and as fluorogenic reagents for detecting trace levels of 1,3-dienes (Read & Richardson, 1996). Another study introduced a series of 5-fluoroalkylated 1H-1,2,3-triazoles, synthesized through regiospecific cycloaddition reactions, opening pathways for novel compound classes (Peng & Zhu, 2003).

Green Chemistry Approaches

The development of environmentally friendly synthesis methods for triazole derivatives has been demonstrated. A catalyst- and solvent-free synthesis approach for producing 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones was reported, emphasizing the importance of green chemistry principles in chemical synthesis (Karami et al., 2015).

properties

IUPAC Name

5-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-11-3-8-15(9-12(11)2)24-18(25)16-17(19(24)26)23(22-21-16)10-13-4-6-14(20)7-5-13/h3-9,16-17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCENAKLSGQJLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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